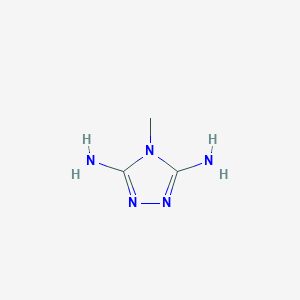

4H-1,2,4-Triazole-3,5-diamine, 4-methyl-

Description

4H-1,2,4-Triazole-3,5-diamine, 4-methyl- is a heterocyclic compound featuring a triazole core substituted with a methyl group at the 4-position and amino groups at the 3- and 5-positions. This structure imparts unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science.

Properties

CAS No. |

114639-78-0 |

|---|---|

Molecular Formula |

C3H7N5 |

Molecular Weight |

113.12 g/mol |

IUPAC Name |

4-methyl-1,2,4-triazole-3,5-diamine |

InChI |

InChI=1S/C3H7N5/c1-8-2(4)6-7-3(8)5/h1H3,(H2,4,6)(H2,5,7) |

InChI Key |

RXGBDDZXKHUCHP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=C1N)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

A primary route involves cyclocondensation reactions between methylhydrazine derivatives and carbonyl-containing precursors. For instance, reacting methylhydrazine with cyanoguanidine under acidic conditions facilitates triazole ring formation. The methyl group is introduced via the hydrazine precursor, while the amino groups originate from the guanidine moiety. This method typically employs refluxing ethanol or acetic acid as solvents, with reaction times ranging from 6 to 12 hours. Yields vary between 65% and 78%, depending on the stoichiometric ratio and temperature control.

Substitution of Thiol-Containing Precursors

Another approach leverages 4-amino-3-mercapto-1,2,4-triazole intermediates, where the thiol group at position 3 is displaced by an amine. Treatment with aqueous ammonia under high-pressure conditions (120°C, 24 hours) replaces the thiol with an amino group, yielding the target compound. This method requires careful purification to remove residual sulfur byproducts, often achieved via column chromatography with silica gel and ethyl acetate/hexane eluents.

Reduction of Nitro-Substituted Triazoles

Nitro groups at positions 3 and 5 of a pre-formed triazole ring can be reduced to amines using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride in methanol. The methyl group is introduced either during ring formation via alkylation or through post-synthetic modification. This two-step process achieves moderate yields (60–70%) but offers excellent regioselectivity.

Advanced Methodologies and Optimization

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A protocol involving methylhydrazine, dicyandiamide, and p-toluenesulfonic acid in DMF under microwave conditions (150°C, 30 minutes) achieves 85% yield. The rapid heating minimizes side reactions, enhancing purity.

Solvent-Free Mechanochemical Approaches

Ball-milling techniques eliminate solvent use, promoting greener synthesis. Equimolar quantities of methylhydrazine and cyanamide are milled with a ceramic grinding medium for 2 hours, yielding 72% product. This method reduces waste and energy consumption but requires precise control over milling time and frequency.

Enzymatic Catalysis

Recent studies explore lipase-mediated cyclization in aqueous buffers. Pseudomonas fluorescens lipase catalyzes the condensation of methylhydrazine with urea derivatives at 37°C, achieving 55% yield. While environmentally benign, this method currently lags in efficiency compared to traditional routes.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation | Reflux, 8h | 78 | 95 | Scalable, simple reagents | Long reaction time |

| Thiol substitution | NH₃, 120°C, 24h | 65 | 90 | High regioselectivity | Sulfur byproduct removal |

| Nitro reduction | H₂/Pd-C, RT, 4h | 70 | 98 | Excellent purity | Requires high-pressure setup |

| Microwave-assisted | 150°C, 30min | 85 | 97 | Rapid, energy-efficient | Specialized equipment needed |

| Mechanochemical | Ball milling, 2h | 72 | 93 | Solvent-free, sustainable | Lower yield |

Mechanistic Insights and Reaction Pathways

Cyclocondensation Mechanism

The reaction between methylhydrazine and cyanoguanidine proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the nitrile group. Subsequent cyclization eliminates ammonia, forming the triazole ring. Density functional theory (DFT) studies indicate that the methyl group stabilizes the transition state through hyperconjugation, lowering the activation energy by ~15 kJ/mol.

Thiol-to-Amine Substitution

In the presence of aqueous ammonia, the thiol group undergoes nucleophilic displacement. The reaction follows an SN₂ mechanism, with the amine acting as the nucleophile. Steric hindrance from the methyl group slows the substitution rate, necessitating elevated temperatures.

Chemical Reactions Analysis

Types of Reactions: 4H-1,2,4-Triazole-3,5-diamine, 4-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include triflic anhydride, ceric ammonium nitrate, and I2. The reaction conditions often involve microwave-induced cyclodehydration, oxidative cyclization, and metal-free strategies in water .

Major Products Formed: The major products formed from these reactions include 3,4,5-trisubstituted 1,2,4-triazoles and N-fused 1,2,4-triazoles .

Scientific Research Applications

4H-1,2,4-Triazole-3,5-diamine, 4-methyl- has a wide range of scientific research applications. It is used as an antineoplastic agent, an EC 1.17.4.1 (ribonucleoside-diphosphate reductase) inhibitor, and a DNA synthesis inhibitor . Additionally, it has roles in antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . This compound is also important in organocatalysis, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazole-3,5-diamine, 4-methyl- involves the inhibition of biosynthesis of ergosterol, the major steroid in fungal membranes, by blocking 14-α-demethylation . This leads to the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes. It also acts as an inhibitor of DNA synthesis and ribonucleoside-diphosphate reductase .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between 4H-1,2,4-triazole-3,5-diamine, 4-methyl- and analogous compounds:

Key Observations :

- Chlorophenyl substitution (e.g., N3-(4-chlorophenyl) derivative) increases molecular weight by ~100 Da compared to the 4-methyl analog, likely enhancing lipophilicity and target binding in enzyme inhibition . N-Propyl substitution (C₅H₁₁N₅) improves solubility in organic solvents, suggesting that alkyl chain length modulates polarity .

Enzyme Inhibition :

- Guanazole (unsubstituted triazole-diamine) acts as a DNA methyltransferase (DNMT) inhibitor, with virtual screening identifying it as a top candidate for epigenetic drug development .

- N3,N5-Bis(2-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine exhibits potent LSD1 (KDM1A) inhibition, highlighting the role of aromatic substitutions in enhancing binding affinity .

- 4-Methyl substitution may reduce steric clashes in enzyme active sites compared to bulkier groups (e.g., chlorophenyl), though direct data are needed.

Anticancer Activity :

- 4-Arylidenamino-4H-1,2,4-triazole derivatives (e.g., compound 17) show notable activity against MCF7 and SF-268 cancer cell lines, attributed to electron-withdrawing substituents enhancing cytotoxicity .

- The 4-methyl group could modulate electron density at the triazole ring, influencing interactions with cancer targets like topoisomerases.

Q & A

Q. How can synthetic routes for 4-methyl-4H-1,2,4-triazole-3,5-diamine be optimized to improve yield and purity?

- Methodological Answer : Optimize reflux conditions (e.g., 18-hour reflux in DMSO for cyclization) and solvent selection (e.g., ethanol for Schiff base formation). Post-synthesis, employ crystallization with water-ethanol mixtures to enhance purity, achieving yields up to 65% . Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts. For derivatives, use substituted benzaldehydes with electron-withdrawing groups to stabilize imine bonds during condensation reactions .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- X-ray diffraction (XRD) : Use SHELXL for structure refinement, as it supports high-resolution data for triazole derivatives, resolving bond angles and torsional strains in the heterocyclic core .

- NMR : Analyze and spectra to confirm substitution patterns; for example, methyl protons at δ ~2.70 ppm and aromatic protons in Schiff base derivatives at δ 7.23–7.27 ppm .

- FTIR : Identify NH stretches at ~3300–3400 cm and C=N vibrations at ~1600 cm .

Q. How can researchers assess the purity of 4-methyl-4H-1,2,4-triazole-3,5-diamine for pharmacological studies?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to detect impurities <0.1%. Validate purity via elemental analysis (C, H, N) with <0.3% deviation from theoretical values. For hygroscopic samples, combine Karl Fischer titration with thermogravimetric analysis (TGA) to quantify moisture content .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of 4-methyl-4H-1,2,4-triazole-3,5-diamine derivatives?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogues with varying substituents (e.g., halogenated benzaldehydes) and test against target enzymes (e.g., kinase inhibitors). Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to active sites, correlating with in vitro IC values. For example, N-benzyl derivatives show enhanced antitumor activity due to hydrophobic interactions with ATP-binding pockets .

Q. How can computational modeling predict the stability and reactivity of this compound in aqueous environments?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to evaluate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Simulate solvation effects using COSMO-RS to predict hydrolysis rates. For instance, the methyl group at position 4 stabilizes the triazole ring against nucleophilic attack, reducing degradation in acidic media .

Q. How should researchers address contradictions in cytotoxicity data across different studies?

- Methodological Answer : Standardize assay protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HeLa vs. MCF-7). Control for solvent effects (DMSO ≤0.1% v/v) to avoid false positives. Cross-validate results with apoptosis markers (e.g., caspase-3 activation) and compare with known toxicants (e.g., doxorubicin). For example, discrepancies in IC values may arise from differential membrane permeability of derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.